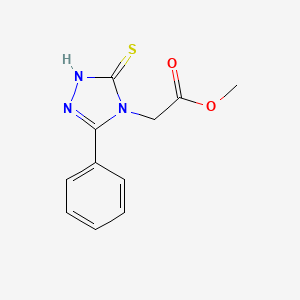
2,6-Difluoro-4-methylcinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-4-methylcinnamic acid is an organic compound with the molecular formula C10H8F2O2 It is a derivative of cinnamic acid, characterized by the presence of two fluorine atoms at the 2 and 6 positions and a methyl group at the 4 position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Difluoro-4-methylcinnamic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Difluoro-4-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of difluoromethylbenzoic acid derivatives.
Reduction: Formation of difluoromethylbenzyl alcohol derivatives.
Substitution: Formation of various substituted cinnamic acid derivatives.
Aplicaciones Científicas De Investigación
2,6-Difluoro-4-methylcinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated aromatic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-4-methylcinnamic acid involves its interaction with molecular targets through its fluorine atoms and carboxylic acid group. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, the compound may inhibit specific enzymes or receptors, thereby altering cellular processes.
Comparación Con Compuestos Similares
- 2,3-Difluoro-4-methylcinnamic acid
- 2,6-Difluorocinnamic acid
- 4-Methylcinnamic acid
Comparison: 2,6-Difluoro-4-methylcinnamic acid is unique due to the specific positioning of the fluorine atoms and the methyl group, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.
Propiedades
Fórmula molecular |
C10H8F2O2 |
|---|---|
Peso molecular |
198.17 g/mol |
Nombre IUPAC |
(E)-3-(2,6-difluoro-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8F2O2/c1-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |
Clave InChI |
RXXRJYVPABCBEY-NSCUHMNNSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)F)/C=C/C(=O)O)F |
SMILES canónico |
CC1=CC(=C(C(=C1)F)C=CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid](/img/structure/B13616002.png)
![3-(2-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13616003.png)



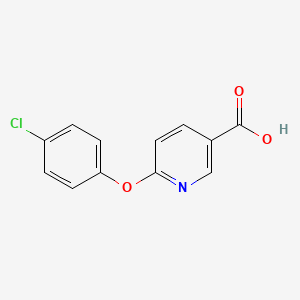
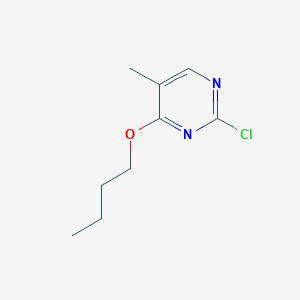
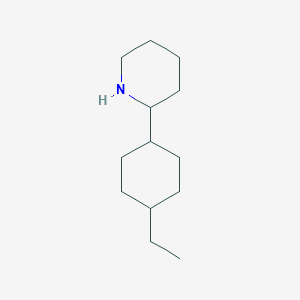
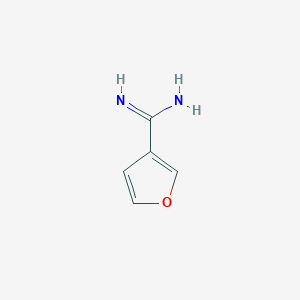

![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylicacid,cis](/img/structure/B13616051.png)

